molecular formula C19H18FN5O4 B2859239 N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide CAS No. 1775345-40-8

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]acetamide

Cat. No.: B2859239
CAS No.: 1775345-40-8
M. Wt: 399.382
InChI Key: HQVTUGCVGVKELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring a pyrido[1,2-c]pyrimidin core fused with a 1,3-dioxo moiety and substituted at position 4 with a 5-methyl-1,2,4-oxadiazol-3-yl group. Its synthesis likely involves multi-step reactions, such as TFA-mediated deprotection or coupling in DCM, as observed in analogous compounds (e.g., and ).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O4/c1-11-21-17(23-29-11)16-14-7-2-3-8-24(14)19(28)25(18(16)27)10-15(26)22-13-6-4-5-12(20)9-13/h4-6,9H,2-3,7-8,10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVTUGCVGVKELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

The compound’s pyrido[1,2-c]pyrimidin core distinguishes it from simpler pyrimidine or pyridine derivatives. Key analogs include:

Compound Name Core Structure Substituents Key Features
Target Compound Pyrido[1,2-c]pyrimidin 4-(5-methyl-1,2,4-oxadiazol-3-yl), 2-(N-(3-fluorophenyl)acetamide) High structural complexity; fluorophenyl enhances lipophilicity
Compound 60 () Benzo[b]oxazolo[3,4-d][1,4]oxazin 7-(6-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-3-yl) Oxazole-oxazine core; lacks pyrido-pyrimidin system
Example 83 () Chromen-4-one 3-(3-fluorophenyl), 2-(1-(pyrazolo[3,4-d]pyrimidin)ethyl) Chromenone core; fluorophenyl and pyrazolopyrimidine substituents
FP1-12 derivatives () 1,3-Oxazol-5(4H)-one 4-[(substituted phenyl)methylidene], 2-phenyl Simpler oxazole core; lacks fused pyrido-pyrimidin

Structural Implications :

  • The 5-methyl-1,2,4-oxadiazole group, present in both the target compound and ’s Compound 60, is associated with metabolic stability and hydrogen-bonding interactions .

Analytical Comparisons

NMR Spectroscopy

As demonstrated in , NMR chemical shifts can identify regions of structural divergence. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in related compounds (e.g., Rapa analogs) show significant shift differences due to substituent-induced changes in electron density or steric effects .
  • The target compound’s fluorophenyl and oxadiazole groups would likely perturb shifts in analogous regions, aiding structural elucidation.
MS/MS Fragmentation and Molecular Networking

highlights molecular networking using cosine scores (1 = identical fragmentation, 0 = unrelated). The target compound’s MS/MS profile would cluster with:

  • Oxadiazole-containing analogs (e.g., Compound 60 ), due to shared 1,2,4-oxadiazole fragmentation.
  • Fluorinated acetamides (e.g., ’s Example 83), with cosine scores >0.7 for fluorophenyl-derived ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.